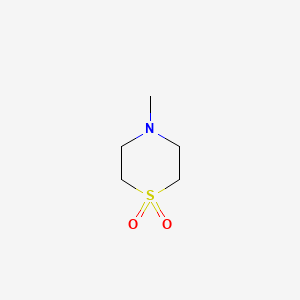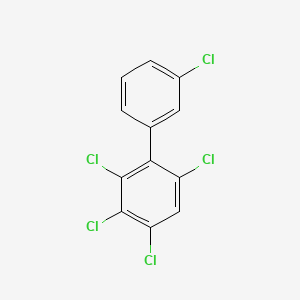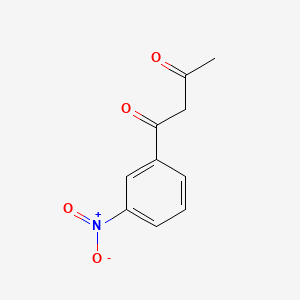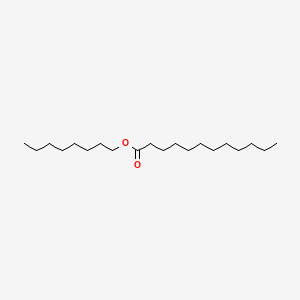
Octyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl laurate is a natural product found in Mandragora officinarum and Mandragora autumnalis with data available.
Applications De Recherche Scientifique
1. Flavor Compounds in Wine and Beverages
In the context of fermentation, research has shown that certain yeasts can produce ethyl esters, including ethyl laurate, contributing significantly to the flavor profiles of wines and distilled beverages (Nykänen, 1986).
2. Antiwear Behavior in Lubricants
Octyl laurate has been explored in the field of tribology, particularly in the study of sulfurized fats and their antiwear properties in lubricants. Research suggests that certain esters, like octyl laurate, can influence the antiwear behavior of these compounds (Dorinson, 1971).
3. Mineral Flotation Processes
In the mining industry, specifically in the flotation of minerals like rutile, octyl laurate has been examined as a potential collector component. Its efficacy in conjunction with other compounds has been a subject of study (Liu & Peng, 1999).
4. Genetic Engineering in Crop Production
The accumulation of laurate in rapeseed oil has been achieved through genetic engineering, indicating a potential application of octyl laurate in the modification of oilseed plants for industrial and culinary uses (Voelker et al., 1996).
5. Biomedical Research
Octyl laurate has been used in studies to understand the binding dynamics of fatty acids to human serum albumin, which is critical in understanding drug transport and metabolism in the human body (Kragh-Hansen et al., 2006).
6. Surfactant Interactions in Chemistry
The interactions of octyl laurate with other compounds, such as nonionic polymers, have been examined in studies focused on surfactant behavior. This research is crucial for a variety of industrial applications, including the production of cleaning agents and personal care products (Pettersson et al., 2004).
7. Surface Tension Behavior in Soaps
Octyl laurate has been studied for its impact on the dynamic surface tension behavior of soaps. Understanding this behavior is essential for the development and improvement of consumer products like detergents and soaps (Coltharp & Franses, 1996).
8. Biocatalysis in Organic Synthesis
Research has focused on the enzymatic synthesis of esters like octyl laurate, highlighting its potential application in producing environmentally friendly and efficient chemical processes (Huang et al., 2018).
9. Cosmetic and Pharmaceutical Applications
The synthesis and applications of octyl esters, including octyl laurate, have been explored in the context of cosmetic and pharmaceutical industries, where they are used as emollients and in various formulations (Rodrigues de Sousa et al., 2021).
10. Food Industry Applications
In the food industry, compounds like erythorbyl laurate have been investigated for their potential as multi-functional food additives, owing to their interfacial characteristics and antioxidant activities (Park et al., 2017).
Propriétés
Numéro CAS |
5303-24-2 |
|---|---|
Nom du produit |
Octyl laurate |
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
octyl dodecanoate |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-11-12-13-14-16-18-20(21)22-19-17-15-10-8-6-4-2/h3-19H2,1-2H3 |
Clé InChI |
BBZAGOMQOSEWBH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCCCCCC |
Autres numéros CAS |
5303-24-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





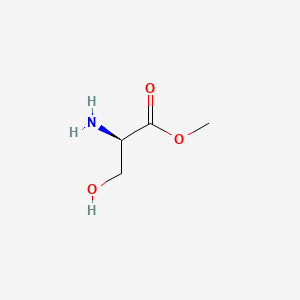
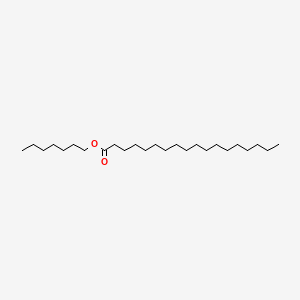
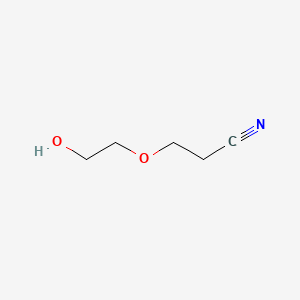
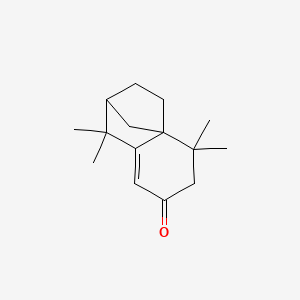
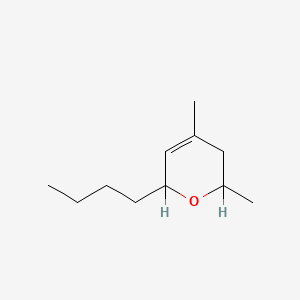
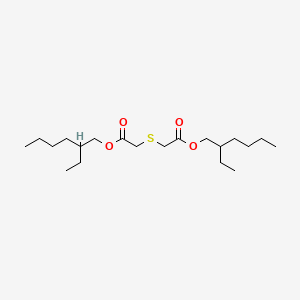
![3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene](/img/structure/B1594561.png)
